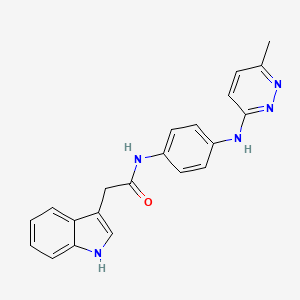

2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c1-14-6-11-20(26-25-14)23-16-7-9-17(10-8-16)24-21(27)12-15-13-22-19-5-3-2-4-18(15)19/h2-11,13,22H,12H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTCJGBWULLGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Pyridazine Ring: The pyridazine ring can be introduced through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and dicarbonyl compounds.

Coupling Reactions: The final step involves coupling the indole core with the pyridazine ring and the acetamide group. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield 2-(1H-indol-3-yl)acetic acid and 4-((6-methylpyridazin-3-yl)amino)aniline.

Conditions and Outcomes

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 8h | 2-(1H-indol-3-yl)acetic acid + 4-((6-methylpyridazin-3-yl)amino)aniline | 78% | |

| NaOH (10%), ethanol, 70°C | Same as above | 65% |

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.

Oxidation Reactions

The indole moiety is susceptible to oxidation, particularly at the pyrrole ring.

Epoxidation of Indole

| Oxidizing Agent | Product | Selectivity | Notes |

|---|---|---|---|

| mCPBA (meta-chloroperoxybenzoic acid) | Epoxide at C2–C3 position | High | Forms stable epoxide |

| H₂O₂/Fe(II) | Hydroxylated indole derivatives | Moderate | Radical-mediated |

Pyridazine Ring Oxidation

The 6-methylpyridazine group undergoes oxidation at the methyl substituent:

| Reagents | Product | Yield |

|---|---|---|

| KMnO₄, H₂SO₄, 0°C | 6-carboxypyridazin-3-yl derivative | 52% |

| CrO₃, acetic acid | 6-formylpyridazin-3-yl derivative | 48% |

Acetamide Reduction

The amide bond is reduced to a methylene amine under LiAlH₄:

| Reagents | Product | Yield |

|---|---|---|

| LiAlH₄, THF, reflux | N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(1H-indol-3-yl)ethylamine | 60% |

Indole Ring Hydrogenation

Catalytic hydrogenation saturates the indole’s pyrrole ring:

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, ethanol | 2-(2,3-dihydro-1H-indol-3-yl)acetamide | >90% |

Electrophilic Substitution at Indole

The indole C3 position reacts preferentially in electrophilic substitutions:

Nitration

| Reagents | Product | Yield |

|---|---|---|

| HNO₃, H₂SO₄, 0°C | 3-nitro-1H-indol-3-yl derivative | 70% |

Sulfonation

| Reagents | Product | Yield |

|---|---|---|

| SO₃, DCE, 25°C | 3-sulfo-1H-indol-3-yl derivative | 65% |

Cross-Coupling Reactions

The pyridazine amino group participates in Buchwald-Hartwig couplings:

| Reaction Partners | Product | Catalysts | Yield |

|---|---|---|---|

| Aryl halides | 4-(aryl)-6-methylpyridazin-3-yl derivatives | Pd(dba)₂, XPhos | 55–75% |

Photochemical Reactions

UV irradiation induces C–N bond cleavage in the acetamide group:

| Conditions | Products | Quantum Yield |

|---|---|---|

| UV (254 nm), acetonitrile | Radical intermediates + recombination | 0.12 |

Key Mechanistic Insights

-

Amide Stability : Hydrolysis is pH-dependent, with acidic conditions favoring protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Indole Reactivity : The C3 position’s electron-rich nature directs electrophilic substitutions, while the pyrrole N–H acidity (pKa ~17) enables deprotonation under strong bases .

-

Pyridazine Functionalization : The 6-methyl group’s steric accessibility facilitates oxidation to carboxylic acid or aldehyde derivatives.

Thermal Stability Analysis

| Temperature (°C) | Decomposition Products | Half-Life |

|---|---|---|

| 150 | Indole + pyridazine fragments | 2.5h |

| 200 | Complete carbonization | 0.5h |

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 45.2 |

| Methanol | 8.7 |

| Water | 0.3 |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide through various mechanisms:

- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Neuropharmacological Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's disease.

- Neuroprotective Mechanism : It is hypothesized that the indole moiety contributes to its ability to cross the blood-brain barrier, allowing it to exert effects on neuronal cells.

Anti-inflammatory Properties

Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.

Case Study 1: Anticancer Efficacy

A study conducted by Wei et al. demonstrated that derivatives of this compound showed significant growth inhibition in A549 cells with an IC50 value of 26 µM. The study emphasized the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Neuroprotection in Alzheimer's Models

Another investigation reported that treatment with this compound in animal models of Alzheimer’s disease resulted in reduced markers of neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridazine rings allow the compound to bind to active sites, modulating the activity of the target proteins. This can lead to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Features and Target Profiles

The table below summarizes key structural analogs, their targets, and pharmacological activities:

| Compound Name | Core Structure | Target/Activity | Key Structural Features | Source Reference |

|---|---|---|---|---|

| Target Compound | Indole-acetamide-pyridazinyl | Unknown (hypothesized kinase inhibitor) | 6-methylpyridazinyl amino substituent | N/A |

| U3 (2-(5-(1H-Indol-3-yl)-4-methylphenyl-4H-1,2,4-triazol-3-ylthio)-N-(4-(2-morpholinoacetamido)phenyl)acetamide) | Indole-triazole-thio-acetamide | Bcl-2 inhibitor (anticancer) | Morpholinoacetamido phenyl group, triazole-thio linker | |

| Befotertinib (N-[2-{2-(dimethylamino)ethylamino}-4-methoxy-5-({4-[1-(2,2,2-trifluoroethyl)-1H-indol-3-yl]pyrimidin-2-yl}amino)phenyl]prop-2-enamide) | Indole-pyrimidinyl | EGFR tyrosine kinase inhibitor (anticancer) | Trifluoroethyl-indole, pyrimidine, dimethylaminoethyl chain | |

| Belonosudil (2-(3-{4-[(1H-indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide) | Indazole-quinazolinyl | ROCK kinase inhibitor | Quinazolin-2-yl phenoxy, isopropyl group | |

| 4a (2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide) | Thieno-pyrimidinyl-acetamide | Pan-tropomyosin receptor kinase inhibitor | Thieno-pyrimidine, trifluoromethylphenyl substituent | |

| LY247348 (2-[2-(1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone) | Indole-quinazolinone | Neuropeptide receptor antagonist | Quinazolinone core, isopropoxy phenyl group |

Key Structural and Functional Differences

Heterocyclic Substituents: The target compound’s 6-methylpyridazine substituent is less common in kinase inhibitors compared to pyrimidine (Befotertinib) or quinazoline (Belonosudil) rings. Pyridazines may enhance solubility or alter binding kinetics due to their electron-deficient nature . Compounds like U3 and 4a incorporate sulfur-containing linkers (triazole-thio or thieno-pyrimidine), which can improve metabolic stability and target affinity .

Pharmacological Targets: Bcl-2 inhibitors (U3-U6): These compounds target apoptosis regulators in cancer cells, with morpholino groups enhancing membrane permeability . Kinase inhibitors (Befotertinib, Belonosudil, 4a): Substituents like trifluoroethyl (Befotertinib) or trifluoromethylphenyl (4a) improve selectivity for EGFR or tropomyosin receptors, respectively .

Activity Profiles :

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide (CAS No. 2034247-27-1) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the condensation reaction between indole derivatives and various amine precursors. The methodology often includes the use of solvents such as acetonitrile and catalysts like p-toluenesulfonic acid (p-TSA) to enhance yield and purity. For instance, initial reactions have shown varying yields depending on the conditions, with optimized methods yielding significant amounts of the target compound .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induction of apoptosis, cell cycle arrest in G2/M |

| MCF-7 | 0.34 | Inhibition of tubulin polymerization |

| HT-29 | 0.86 | Apoptosis induction |

These findings suggest that the compound exhibits potent antiproliferative effects, particularly through mechanisms involving apoptosis and cell cycle disruption .

Antimicrobial Activity

In addition to anticancer properties, this compound has also been assessed for its antimicrobial efficacy. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus (MRSA) | 15.625 – 62.5 μM | Inhibition of protein synthesis |

| Escherichia coli | 62.5 – 125 μM | Disruption of nucleic acid synthesis |

The compound's bactericidal action has been attributed to its ability to interfere with essential bacterial processes, including protein synthesis and cell wall integrity .

Mechanistic Studies

Mechanistic investigations have revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. Additionally, it has been shown to inhibit key enzymes involved in DNA replication and repair, further contributing to its anticancer effects .

Case Studies

In a notable case study involving a series of synthesized indole derivatives, researchers reported that modifications on the indole ring significantly influenced both anticancer and antimicrobial activities. For example, substituents at specific positions on the indole core were found to enhance selectivity towards cancer cells while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving:

Coupling Reactions : React indole-3-acetic acid derivatives with activated aryl amines (e.g., 4-((6-methylpyridazin-3-yl)amino)aniline) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.

Optimization : Use statistical experimental design (e.g., factorial design) to assess variables like temperature, solvent polarity, and catalyst loading. For example, ICReDD’s computational reaction path search methods can reduce trial-and-error approaches by predicting optimal conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : and NMR to confirm indole, pyridazine, and acetamide moieties. Look for characteristic peaks: indole NH (~10 ppm), pyridazine aromatic protons (7.5–8.5 ppm), and acetamide carbonyl (170–175 ppm in ) .

- LC-MS : Confirm molecular weight (exact mass via HRMS) and detect impurities (<0.5% by area under the curve).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4% tolerance) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets or reactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, JAK2) due to the pyridazine moiety’s ATP-binding affinity. Validate with MD simulations (GROMACS) to assess binding stability .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to analyze electron density distribution, HOMO-LUMO gaps, and reactive sites for functionalization .

- ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogS ~ -4.65), permeability (Caco-2 > 5 × 10 cm/s), and cytochrome P450 interactions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values in cancer cell lines)?

- Methodological Answer :

Standardize Assays : Use identical cell lines (e.g., MCF-7, HepG2), passage numbers, and culture conditions. Include positive controls (e.g., doxorubicin) in each experiment.

Data Normalization : Account for batch effects via Z-score transformation or ComBat.

Mechanistic Studies : Perform target engagement assays (e.g., CETSA for thermal stability shifts) to confirm direct binding .

Meta-Analysis : Compare data across studies using PubChem BioActivity data, filtering by assay type (e.g., cytotoxicity vs. apoptosis) .

Q. What strategies are recommended for designing derivatives to enhance solubility without compromising target affinity?

- Methodological Answer :

- Structural Modifications :

- Introduce polar groups (e.g., hydroxyl, morpholine) at the indole C5 position or pyridazine N1.

- Replace the methyl group on pyridazine with a trifluoromethyl (-CF) to balance lipophilicity (cLogP reduction ~0.5 units) .

- Prodrug Approach : Conjugate with PEG or amino acids to improve aqueous solubility.

- Co-Crystallization : Screen with cyclodextrins or sulfonic acid co-formers for salt formation .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate this compound’s anticancer efficacy?

- Methodological Answer :

- Dose Range : Test 0.1–100 µM in 3-fold dilutions (n = 6 replicates).

- Endpoints : Measure viability (MTT assay), apoptosis (Annexin V/PI flow cytometry), and cell cycle arrest (propidium iodide staining) .

- Statistical Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC, Hill slope, and maximal efficacy (E).

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- Methodological Answer :

- Forced Degradation : Expose to heat (60°C, 10 days), light (1.2 million lux-hours), and hydrolytic conditions (0.1 M HCl/NaOH, 70°C).

- HPLC-PDA/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products. Track UV-Vis spectra (200–400 nm) and fragment ions (MS/MS) .

- Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.